SZ-015268

CDK7 Kinase Inhibition IC50

Select SZ-015268 for defined, non-covalent CDK7 inhibition (IC50=23.56 nM) to dissect CAK and transcriptional regulatory functions without covalent engagement artifacts. Its imidazo-triazine scaffold provides an orthogonal chemotype for validating phenotypes observed with pyrazolopyrimidine or phenylaminopyrimidine inhibitors. Preclinically validated across HCC70 (IC50=33 nM), OVCAR-3 (IC50=80.56 nM), HCT116 (IC50=12.53 nM), and HCC1806 (IC50=61.55 nM) cells.

Molecular Formula C25H38N8O3
Molecular Weight 498.6 g/mol
Cat. No. B15144802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSZ-015268
Molecular FormulaC25H38N8O3
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CN=C2C(=N1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C
InChIInChI=1S/C25H38N8O3/c1-17(2)21-15-26-24-23(27-18(3)29-33(21)24)28-19-8-12-31(13-9-19)25(35)36-20-10-14-32(16-20)22(34)7-6-11-30(4)5/h6-7,15,17,19-20H,8-14,16H2,1-5H3,(H,27,28,29)/b7-6+/t20-/m0/s1
InChIKeyZWYXWBJQJPFDGB-YJJPMGAVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SZ-015268 for Research Procurement: A Quantitative CDK7 Inhibitor Baseline


SZ-015268 is a small molecule inhibitor of Cyclin-Dependent Kinase 7 (CDK7) . It is defined by an IC50 of 23.56 nM against CDK7 in vitro and demonstrates potent anti-proliferative activity across a panel of human cancer cell lines, including breast (HCC70, HCC1806), ovarian (OVCAR-3), and colorectal (HCT116) models, with IC50 values ranging from 12.53 to 80.56 nM . This data establishes SZ-015268 as a potent tool compound for investigating CDK7-dependent biology and oncology.

Why CDK7 Inhibitors Are Not Interchangeable: The Case for SZ-015268


CDK7 is a master regulator of both the cell cycle and transcription, and inhibition of its dual function has emerged as a promising anti-cancer strategy [1]. However, CDK7 inhibitors exhibit substantial variability in their binding modes (covalent vs. non-covalent), potency (IC50 ranging from <1 nM to >50 nM), and selectivity profiles across the kinome [1]. This heterogeneity directly impacts their phenotypic outcomes in different cellular and in vivo contexts. Therefore, substituting one CDK7 inhibitor for another without accounting for these specific quantitative differences can lead to erroneous experimental conclusions and wasted resources. The following evidence quantifies SZ-015268's specific position within the CDK7 inhibitor landscape, providing a data-driven rationale for its selection over close analogs.

Quantitative Evidence for Differentiating SZ-015268 from CDK7 Inhibitor Analogs


CDK7 Inhibitory Potency: SZ-015268 vs. Clinical and Tool Compounds

SZ-015268 demonstrates a CDK7 IC50 of 23.56 nM . In cross-study comparison, this potency positions it as a moderately potent CDK7 inhibitor. It is 2.3-fold less potent than the early-generation tool compound BS-181 (IC50 = 21 nM) [1], but over 1000-fold more potent than the pan-CDK inhibitor Seliciclib (Roscovitine, CDK7 IC50 = 510 nM) [2]. Its activity is approximately 2.3-fold weaker than the first-in-class clinical candidate SY-1365 (Ki = 17.4 nM, reported as low µM IC50 in cells) , and significantly less potent than the advanced clinical compound THZ1 (IC50 = 3.2-15.6 nM) [3]. This places SZ-015268 in a distinct potency class, offering a different dynamic range for dose-response studies compared to the most potent, covalent inhibitors.

CDK7 Kinase Inhibition IC50 Potency

Anti-Proliferative Profile: SZ-015268's Efficacy in Triple-Negative Breast Cancer and Colorectal Cancer Models

SZ-015268 inhibits proliferation of HCC1806 and HCC70 triple-negative breast cancer (TNBC) cells with IC50 values of 61.55 nM and 33 nM, respectively, and HCT116 colorectal cancer cells with an IC50 of 12.53 nM . These values are notably low, indicating high sensitivity. For context, the tool compound BS-181 exhibits much higher, micromolar-range IC50 values in other cancer cell lines (e.g., 11.5-37 µM in MCF-7 cells) [1], and SY-1365 demonstrates activity in the low micromolar range across many cancer models . The clinical candidate THZ1 shows sub-100 nM activity in some T-ALL lines (Jurkat IC50 = 50 nM) but this is cell-type specific [2]. The potency of SZ-015268 in TNBC and colorectal models is a specific, differentiating feature.

Triple-Negative Breast Cancer Colorectal Cancer Antiproliferation Cell Viability

Kinome Selectivity: Inferred Advantage from a Distinct Chemical Scaffold

Direct kinome-wide selectivity data for SZ-015268 is not publicly available. However, its unique chemical scaffold—an (S,E)-1-(4-(dimethylamino)but-2-enoyl)pyrrolidin-3-yl 4-((7-isopropyl-2-methylimidazo[2,1-f][1,2,4]triazin-4-yl)amino)piperidine-1-carboxylate —is structurally distinct from known CDK7 inhibitor classes, such as the covalent pyrazolopyrimidines (e.g., THZ1) [1], the non-covalent SY-5609 series [2], and the early BS-181 scaffold [3]. In the CDK field, scaffold differentiation often correlates with divergent off-target profiles. For instance, BS-181 is >40-fold selective for CDK7 over CDK1,2,4,5,6,9 [3], while YKL-5-124 is >100-fold selective over CDK9 and CDK2 [4]. While SZ-015268's precise selectivity window is unknown, its novel chemotype provides a strong rationale for expecting a different kinase inhibition fingerprint compared to these more extensively studied analogs.

Kinase Selectivity Off-Target Effects Scaffold Chemical Biology

Physicochemical and Formulation Stability: A Foundation for Reproducible In Vitro and In Vivo Studies

SZ-015268 is a solid with a molecular weight of 498.62 g/mol and a molecular formula of C25H38N8O3 . While specific solubility and stability data are not provided, this molecular profile is consistent with a compound amenable to standard cell culture and in vivo formulation protocols, such as those using DMSO and aqueous diluents . This contrasts with some CDK7 inhibitors like THZ1, which require specialized handling due to covalent reactivity [1], or others that are dosed as hydrochloride salts to improve solubility (e.g., BS-181 dihydrochloride ). The availability of SZ-015268 as a stable free base solid simplifies experimental logistics, potentially reducing inter-laboratory variability stemming from compound handling and storage.

Solubility Stability Formulation Pharmacology

Evidence-Backed Research Applications for SZ-015268


Investigating CDK7 Dependency in Triple-Negative Breast Cancer (TNBC)

The potent anti-proliferative effect of SZ-015268 in HCC70 and HCC1806 TNBC cell lines (IC50 of 33 nM and 61.55 nM, respectively) makes it a prime candidate for studies exploring CDK7's role in this aggressive breast cancer subtype . Researchers can use SZ-015268 to compare CDK7 dependency across a panel of TNBC models and to identify predictive biomarkers of sensitivity.

Mechanistic Studies of CDK7-Mediated Transcription and Cell Cycle Control

As a non-covalent CDK7 inhibitor with defined potency (IC50 = 23.56 nM), SZ-015268 is suitable for detailed mechanistic studies aimed at dissecting CDK7's dual role as a CAK and a transcriptional regulator . Its intermediate potency offers a useful dynamic range to study partial inhibition effects, which may be more physiologically relevant than complete ablation seen with covalent inhibitors [1].

Orthogonal Chemical Probe for CDK7 Biology

Given its unique imidazo-triazine scaffold, SZ-015268 can serve as an orthogonal chemical probe to validate phenotypes observed with other CDK7 inhibitor chemotypes (e.g., pyrazolopyrimidines like BS-181 or phenylaminopyrimidines like THZ1) [2][3]. Any convergent results across these structurally distinct inhibitors would strengthen the conclusion of CDK7 target engagement, while divergent results could highlight scaffold-specific off-target effects.

In Vitro Pharmacology in Colorectal Cancer Models

The high sensitivity of HCT116 colorectal cancer cells to SZ-015268 (IC50 = 12.53 nM) identifies this compound as a valuable tool for investigating CDK7's therapeutic potential in colorectal cancer . Studies can be designed to explore synergy with standard-of-care chemotherapeutics or targeted agents in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SZ-015268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.